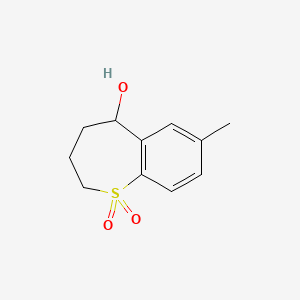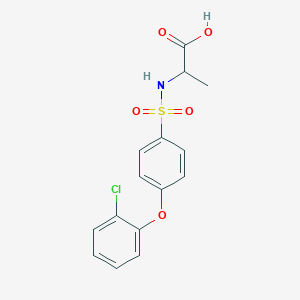
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine (abbreviated as CPPA) is an aromatic sulfonylated amino acid that has recently been studied for its potential applications in scientific research. CPPA is a relatively new compound and is being investigated for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects. Finally, we will discuss some potential future directions for CPPA research.
Scientific Research Applications
Biochemical Research Building Blocks
This compound serves as a building block in biochemical research, particularly in the synthesis of more complex molecules. It’s used in the creation of peptides and proteins with modified properties for studying biochemical pathways and interactions .
Medicinal Chemistry
In medicinal chemistry, it’s utilized for the design and development of new pharmaceutical compounds. Its unique structure allows for the exploration of drug interactions at the molecular level, aiding in the discovery of potential therapeutic agents .
Organic Synthesis
As a reagent in organic synthesis, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine is involved in the preparation of various organic compounds. Its sulfonyl and alanine components make it a versatile intermediate for constructing diverse molecular architectures .
Pharmacological Studies
This compound is a candidate for pharmacological studies due to its potential biological activity. It can be used to synthesize derivatives that may act as enzyme inhibitors or receptor modulators, contributing to the understanding of disease mechanisms .
Chemical Diversity Exploration
Researchers use this compound to explore chemical diversity. By modifying its structure, chemists can create a library of derivatives, which can be screened for various biological activities, leading to the identification of new biologically active substances .
Safety and Efficacy Testing
It’s also important in safety and efficacy testing of new pharmaceuticals. The compound’s derivatives can be assessed for their therapeutic potential, ensuring that only safe and effective drugs proceed to clinical trials .
Computational Chemistry
In computational chemistry, This compound can be used to model interactions with biological targets. Simulations and computational methods help predict the behavior of its derivatives in biological systems .
Drug Synthesis Process Improvement
Finally, this compound plays a role in improving the processes by which existing pharmaceuticals are made. It can lead to more efficient synthesis routes, reducing costs and environmental impact in drug production .
properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNEQSPEDIHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)
![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

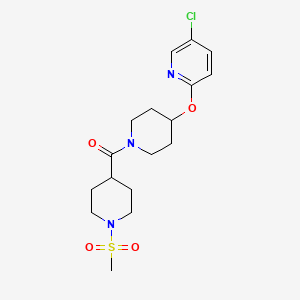
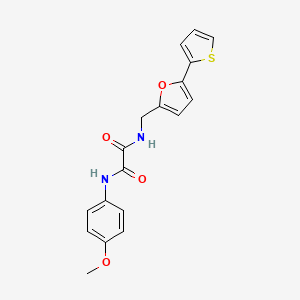
![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)
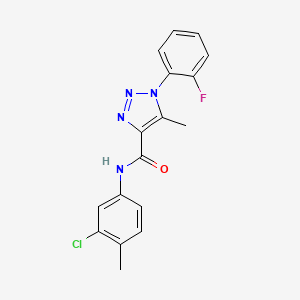
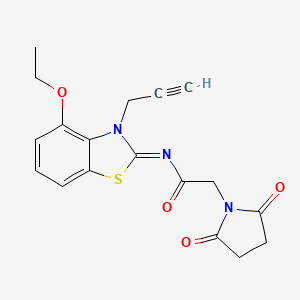
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904724.png)

![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)
